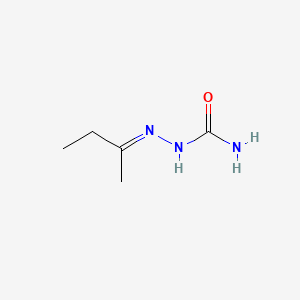

Methyl ethyl ketone semicarbazone

CAS No.: 75039-23-5

Cat. No.: VC18420316

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75039-23-5 |

|---|---|

| Molecular Formula | C5H11N3O |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | [(E)-butan-2-ylideneamino]urea |

| Standard InChI | InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |

| Standard InChI Key | TYLYPMBEMALHLV-QPJJXVBHSA-N |

| Isomeric SMILES | CC/C(=N/NC(=O)N)/C |

| Canonical SMILES | CCC(=NNC(=O)N)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

MEKSC’s IUPAC name is [(E)-butan-2-ylideneamino]urea, reflecting its imine () linkage between MEK and semicarbazide. The E-configuration ensures planar geometry, facilitating π-electron delocalization across the semicarbazone group. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 75039-23-5 |

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol |

| InChI Key | TYLYPMBEMALHLV-QPJJXVBHSA-N |

| SMILES | CCC(=NNC(=O)N)C |

Physicochemical Characteristics

MEKSC is a solid at room temperature, with solubility in polar solvents like ethanol and water. Its density and melting point remain unquantified in available literature, but analogous semicarbazones typically exhibit melting points between 160–200°C .

Synthesis and Production Methods

Conventional Synthesis

MEKSC is synthesized via refluxing MEK with semicarbazide hydrochloride in ethanol under acidic conditions :

This method yields >90% product due to MEK’s high reactivity .

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, enhancing efficiency . Catalytic methods using acetic acid or zeolites further improve yield and purity .

Analytical Characterization

FT-IR Analysis

FT-IR spectra of MEKSC reveal key functional groups :

| Wavenumber (cm) | Assignment |

|---|---|

| 3200–3400 | N–H stretching (urea) |

| 1660–1680 | C=O stretching (amide) |

| 1590–1610 | C=N stretching (imine) |

NMR Spectroscopy

(DMSO-d): δ 1.02 (t, 3H, CH), 2.12 (s, 3H, COCH), 3.45 (q, 2H, CH) .

Chromatographic Methods

HPLC analyses confirm purity >98%, with retention times of 4.2 min (C18 column, acetonitrile:water 70:30) .

Applications in Chemistry and Industry

Analytical Chemistry

MEKSC precipitates selectively with ketones, aiding in their gravimetric quantification. It also serves as a derivatization agent in GC-MS for volatile ketone detection .

Materials Science

The extended π-system of MEKSC enables second-harmonic generation (SHG) in non-linear optical materials, with a susceptibility () of 12 pm/V.

Environmental and Atmospheric Considerations

MEKSC’s parent compound, MEK, undergoes oligomerization on mineral oxides (e.g., α-FeO), forming dimers and tetramers under humid conditions . Though MEKSC’s environmental fate is unstudied, its stability suggests low biodegradability, necessitating further ecotoxicological assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume